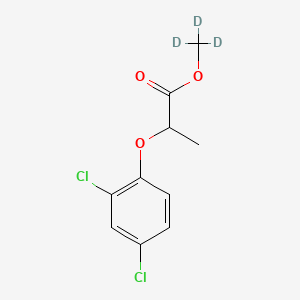
Dichlorprop-methyl ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorprop-methyl ester-d3 is a deuterium-labeled version of Dichlorprop-methyl ester. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorprop-methyl ester-d3 involves the esterification of Dichlorprop with deuterated methanol. The reaction typically requires the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterated methanol used in the process is often produced through the exchange of hydrogen atoms in methanol with deuterium atoms using a deuterium source .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorprop-methyl ester-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to produce Dichlorprop and deuterated methanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Dichlorprop and deuterated methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Dichlorprop-methyl ester-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Tracer Studies: Used as a tracer in mass spectrometry and nuclear magnetic resonance spectroscopy to study metabolic pathways and drug metabolism.
Pharmacokinetic Studies: Helps in understanding the pharmacokinetics and metabolic profiles of drugs by tracking the deuterium-labeled compound.
Environmental Studies: Used to study the environmental fate and transport of herbicides and related compounds
Mecanismo De Acción
The mechanism of action of Dichlorprop-methyl ester-d3 is similar to that of Dichlorprop-methyl ester. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. This leads to uncontrolled growth and eventually the death of the plant. The deuterium labeling does not significantly alter the biological activity of the compound but allows for easier tracking and quantitation in research studies .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorprop-methyl ester: The non-deuterated version of Dichlorprop-methyl ester-d3.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties.
Mecoprop: A related compound with similar chemical structure and herbicidal activity
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and quantitate the compound using mass spectrometry and nuclear magnetic resonance spectroscopy. This makes it a valuable tool in pharmacokinetic studies and environmental research .
Propiedades
Fórmula molecular |
C10H10Cl2O3 |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
trideuteriomethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3/i2D3 |
Clave InChI |
SCHCPDWDIOTCMJ-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















